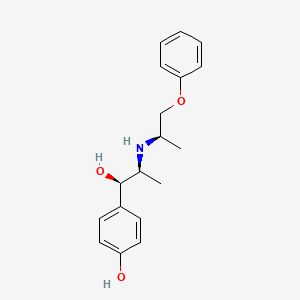
(1R, 2S)-Isoxsuprine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R, 2S)-Isoxsuprine is a chiral compound with significant pharmacological properties. It is primarily known for its vasodilatory effects, which make it useful in the treatment of various vascular disorders. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R, 2S)-Isoxsuprine typically involves the asymmetric dihydroxylation of a suitable precursor. One common method includes the use of potassium ferricyanide, potassium carbonate, methanesulfonamide, and potassium osmate dihydrate as reagents. The reaction is carried out in an aqueous medium with vigorous stirring, leading to the formation of the desired chiral product .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. For instance, the use of a palladium catalyst in the presence of hydrogen can effectively convert a mixture of isomers into the desired enantiomer. This method is advantageous due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R, 2S)-Isoxsuprine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1R, 2S)-Isoxsuprine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular signaling pathways and vascular function.
Medicine: this compound is used in the treatment of peripheral vascular diseases and as a tocolytic agent to prevent premature labor.
Mechanism of Action
The mechanism of action of (1R, 2S)-Isoxsuprine involves its interaction with adrenergic receptors, leading to vasodilation. The compound primarily targets β-adrenergic receptors, resulting in the relaxation of smooth muscle cells in blood vessels. This action improves blood flow and reduces vascular resistance .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Another adrenergic agent with vasodilatory properties.
Pseudoephedrine: Similar to ephedrine but with different pharmacokinetics.
Norephedrine: A related compound with sympathomimetic effects.
Uniqueness
(1R, 2S)-Isoxsuprine is unique due to its specific stereochemistry, which enhances its selectivity and potency in targeting β-adrenergic receptors. This makes it particularly effective in treating vascular disorders compared to other similar compounds .
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[(1R,2S)-1-hydroxy-2-[[(2R)-1-phenoxypropan-2-yl]amino]propyl]phenol |
InChI |
InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3/t13-,14+,18+/m1/s1 |
InChI Key |
BMUKKTUHUDJSNZ-GLJUWKHASA-N |
Isomeric SMILES |
C[C@H](COC1=CC=CC=C1)N[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


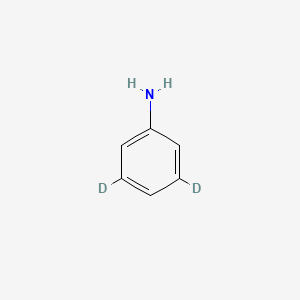
methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
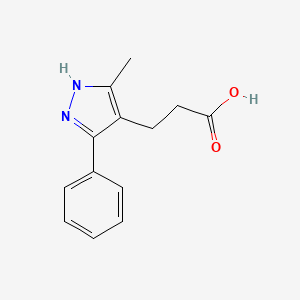
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)


![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)

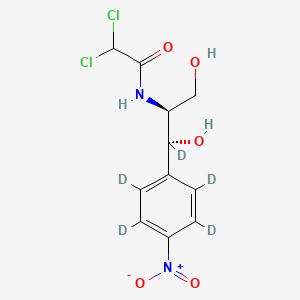
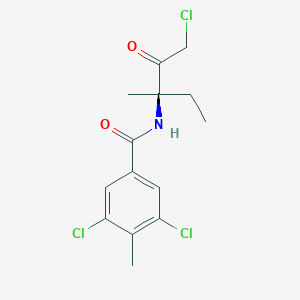

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
